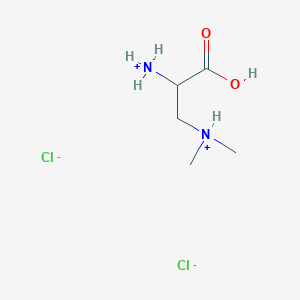

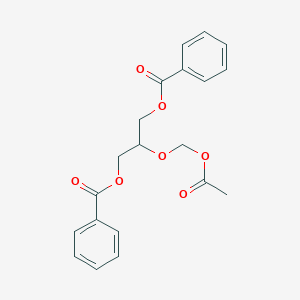

Diethyl 2-acetamido-2-ethylmalonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of diethyl 2-acetamido-2-ethylmalonate and its derivatives has been achieved through various methods, with yields ranging from moderate to high. For instance, diethyl α-acetamido, α-alkylmalonates were synthesized from diethyl malonate in three steps, showing the versatility of this compound in synthetic chemistry (Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of diethyl 2-acetamido-2-ethylmalonate derivatives has been established using spectral data and, in some cases, confirmed through X-ray crystallographic studies. This detailed analysis aids in understanding the compound's reactivity and potential for further modifications (Singh et al., 2000).

Chemical Reactions and Properties

Diethyl 2-acetamido-2-ethylmalonate undergoes various chemical reactions, including addition reactions to ethyl α, β-dibromoacrylate, base-catalyzed reactions, and nucleophilic substitution reactions. These reactions have been essential for developing beta-branched alpha-amino acids and other significant derivatives (Kishida & Nakamura, 1969).

Physical Properties Analysis

The physical properties of diethyl 2-acetamido-2-ethylmalonate, including its heat capacity and thermodynamic properties, have been studied extensively. No thermal anomalies were observed within a specific temperature range, indicating the compound's stability under various conditions (Li & Tan, 2013).

Aplicaciones Científicas De Investigación

Diethyl 2-fluoromalonate ester is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives through nucleophilic aromatic substitution reactions (Harsanyi et al., 2014).

Diethyl ethoxymethylenemalonate is effective in synthesizing triheterocyclic 3-carbethoxy-9,ll-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, demonstrating its utility in heterocyclic chemistry (Dave & Shukla, 1997).

Diethyl pyrocarbonate is a significant reagent in nucleic acid research, particularly due to its properties as a nuclease inhibitor, contributing to nuclease-free conditions in various research contexts (Ehrenberg, Fedorcsák, & Solymosy, 1976).

Diketene-based acylation of diethyl aminomalonates leads to the synthesis of β-lactam derivatives, which are further convertible into diastereomeric monoesters and hydroxymethyl derivatives (Simig et al., 1985).

Diethyl a-acetamido, a-alkylmalonates show promising potential in synthetic and biotransformation studies, although their exact role as substrates for lipase-catalyzed enantiodifferentiating deesterification remains to be further explored (Singh et al., 2000).

An efficient method for N-alkylation of diethyl acetamidomalonate has been developed for the synthesis of constrained amino acid derivatives through ring-closing metathesis (Kotha & Singh, 2004).

Safety And Hazards

DEAM is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Propiedades

IUPAC Name |

diethyl 2-acetamido-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWNHBPUWKECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553006 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-acetamido-2-ethylmalonate | |

CAS RN |

32819-24-2 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.